molecular formula C8H13BrO B1365687 2-Bromo-1-cyclohexylethanone CAS No. 56077-28-2

2-Bromo-1-cyclohexylethanone

Cat. No.: B1365687
CAS No.: 56077-28-2
M. Wt: 205.09 g/mol
InChI Key: ADLIDZNESKOPIP-UHFFFAOYSA-N
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Description

2-Bromo-1-cyclohexylethanone is an organic compound with the chemical formula C8H13BrO. It is characterized by the presence of a bromine atom attached to a cyclohexyl ring and an ethanone group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

2-Bromo-1-cyclohexylethanone is widely used in scientific research due to its versatility in organic synthesis. It serves as a building block for the synthesis of various complex molecules. In biology and medicine, it is used to study the effects of brominated compounds on biological systems. In industry, it is used in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It has been shown to be an inhibitor of the immunoproteasome , a protein complex that degrades proteins in the cell .

Mode of Action

As an inhibitor of the immunoproteasome , it likely binds to this protein complex and prevents it from degrading proteins. This could result in changes to cellular processes that rely on protein degradation.

Biochemical Pathways

Given its role as an immunoproteasome inhibitor , it may impact pathways related to protein degradation and turnover.

Result of Action

As an inhibitor of the immunoproteasome , it could potentially alter protein degradation processes within the cell, leading to various downstream effects.

Safety and Hazards

Future Directions

2-Bromo-1-cyclohexylethanone is commonly used as an intermediate in organic synthesis and a reagent in various fields of research and industry. It has potential implications in the development of new therapeutic agents targeting phosphoglycerate dehydrogenase (PHGDH) .

Biochemical Analysis

Biochemical Properties

2-Bromo-1-cyclohexylethanone plays a significant role in biochemical reactions, particularly as an inhibitor of the immunoproteasome . The immunoproteasome is a protein complex responsible for degrading proteins within the cell. By inhibiting this complex, this compound can influence the concentration of various proteins and peptides within the cell. This compound interacts with enzymes and proteins involved in the proteasome pathway, leading to changes in protein degradation rates and cellular protein composition.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to inhibit the immunoproteasome, resulting in increased concentrations of hydrogen peroxide, which possesses antioxidant properties . Additionally, this compound exhibits radical scavenging activity, preventing the oxidation of other molecules by reactive oxygen species. These effects can influence cell signaling pathways, gene expression, and cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly the immunoproteasome . By inhibiting the activity of this protein complex, the compound alters the degradation of proteins within the cell. This inhibition can lead to changes in gene expression and enzyme activity, further influencing cellular processes. The compound’s ability to scavenge radicals also contributes to its protective effects against oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 4°C . Its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over time, the inhibition of the immunoproteasome by this compound can lead to alterations in protein degradation and accumulation, potentially affecting cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the immunoproteasome without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular viability and function. These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation and oxidative stress . By inhibiting the immunoproteasome, the compound affects the breakdown of proteins and peptides within the cell. Additionally, its radical scavenging activity influences the levels of reactive oxygen species and other metabolites, impacting metabolic flux and cellular redox balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles, where it can exert its effects on protein degradation and oxidative stress. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular function and pathology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-cyclohexylethanone can be synthesized through the bromination of 1-cyclohexylethanone. The reaction typically involves the addition of bromine to a solution of 1-cyclohexylethanone in methanol, which is then stirred for two hours at 0°C . Another method involves reacting 1-cyclohexylethanone with hydrogen bromide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and stored under inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-cyclohexylethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-cyclohexylethanone
  • 2-Iodo-1-cyclohexylethanone
  • 1-Cyclohexylethanone

Uniqueness

2-Bromo-1-cyclohexylethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom makes it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives .

Properties

IUPAC Name

2-bromo-1-cyclohexylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLIDZNESKOPIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457238
Record name 2-bromo-1-cyclohexylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56077-28-2
Record name 2-Bromo-1-cyclohexylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56077-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-cyclohexylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclohexyl methyl ketone (0.30 mL, 2.4 mmol) [Alfa Aesar cat#L05501] was dissolved in methanol (3.0 mL, 74 mmol) cooled in an ice bath and bromine (0.38 g, 2.4 mmol) was added drop wise. The mixture was stirred for 2 h and then water (3.0 mL) was added and the reaction mixture was allowed to stir for 4 h. The reaction mixture was extracted with EtOAc:hexane (3:1). The combined organic layer was washed with water saturated potassium carbonate, brine, dried over magnesium sulfate and concentrated to give as 2-bromo-1-cyclohexylethanone as a clear oil (0.49 g, 100%). 1H NMR (300 MHz, CDCl3) δ 3.96 (s, 2H), 2.86-2.55 (m, 1H), 2.24-1.08 (m, 10H).
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5.67 g (45 mmol) cyclohexyl methyl ketone in 27 mL anhydrous methanol was cooled to +10° C. in an ice bath and 9.58 g (60 mmol) bromine was added all at once. The reaction was stirred at +10° C. for 45 minutes, upon which time 7.5 mL of water was added. The reaction was stirred at room temperature for a further 2.5 hr and concentrated. The crude product was taken up in ether and washed with brine. The organic phase was dried over MgSO4 and concentrated to afford crude 2-bromo-1-cyclohexyl-ethanone. The product was used immediately in the next step without further purification.
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
9.58 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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